2-(4-Bromophenyl)-3-methylbutanenitrile

Catalog No.
S3271217
CAS No.
51632-12-3
M.F
C11H12BrN
M. Wt
238.128
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenyl)-3-methylbutanenitrile

CAS Number

51632-12-3

Product Name

2-(4-Bromophenyl)-3-methylbutanenitrile

IUPAC Name

2-(4-bromophenyl)-3-methylbutanenitrile

Molecular Formula

C11H12BrN

Molecular Weight

238.128

InChI

InChI=1S/C11H12BrN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3

InChI Key

HVKBRQVNADDWAP-UHFFFAOYSA-N

SMILES

CC(C)C(C#N)C1=CC=C(C=C1)Br

Solubility

not available

Antimicrobial and Antiproliferative Agents

Synthesis of Pyrazinoisoquinoline Derivatives

Bromophenols in Environmental Health

Synthesis of Quinazoline Derivatives

2-(4-Bromophenyl)-3-methylbutanenitrile is an organic compound with the molecular formula C10H10BrNC_{10}H_{10}BrN and a molecular weight of 224.10 g/mol. It features a bromophenyl group and a nitrile functional group, which contribute to its chemical properties and potential applications. The compound is characterized by its unique structure that includes a branched aliphatic chain, making it distinct among similar nitriles.

Currently, there is no documented information regarding the specific mechanism of action of 2-(4-Bromophenyl)-3-methylbutanenitrile.

Due to the lack of specific research on this compound, it's important to handle it with caution assuming similar properties to other aromatic nitriles. Potential hazards include:

  • Skin and eye irritation: Aromatic nitriles can cause irritation upon contact with skin and eyes [].
  • Acute toxicity: Inhalation or ingestion of nitriles can be harmful [].
  • Environmental impact: Nitriles can be harmful to aquatic life, so proper disposal is crucial [].
, including:

  • Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, allowing for the introduction of different functional groups.
  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming amines or other derivatives upon hydrolysis.
  • Reduction Reactions: Under appropriate conditions, the nitrile can be reduced to form corresponding primary amines.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and materials science.

The synthesis of 2-(4-Bromophenyl)-3-methylbutanenitrile typically involves:

  • Reaction of 4-Bromobenzyl Bromide: This compound is reacted with a suitable nitrile source under basic conditions.
  • Nucleophilic Substitution: The reaction proceeds via nucleophilic substitution mechanisms where the bromine atom is replaced by the nitrile group.

Alternative methods may include using transition metal catalysts for more complex syntheses or coupling reactions.

2-(4-Bromophenyl)-3-methylbutanenitrile has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis, particularly in developing compounds with potential therapeutic effects.
  • Material Science: Its unique structure may be useful in creating polymers or other materials with specific properties.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 2-(4-Bromophenyl)-3-methylbutanenitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(4-Bromophenyl)-2-methylpropanenitrile101184-73-01.00
2-(4-Bromophenyl)propanenitrile42186-06-10.97
2-(2-Bromophenyl)-2-methylpropanenitrile57775-06-10.90
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile783335-58-00.90

Uniqueness

The uniqueness of 2-(4-Bromophenyl)-3-methylbutanenitrile lies in its specific arrangement of the bromophenyl and nitrile groups along with its branched aliphatic chain, which may confer distinct chemical reactivity and biological properties compared to its analogs. This structural configuration could be pivotal for targeted applications in medicinal chemistry and materials science .

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions have emerged as pivotal tools for constructing the bromophenyl-nitrile scaffold. A notable example involves rhodium-catalyzed asymmetric additions, as demonstrated in the synthesis of enantiomerically pure bromophenyl intermediates. For instance, bis(norbornadiene)rhodium(I) tetrafluoroborate, paired with (R)-BINAP as a chiral ligand, enables the stereoselective formation of 3-(4-bromophenyl)butanoic acid derivatives. This method achieves high enantiomeric excess (ee >98%) under mild conditions (23°C, 30 min), with 1,4-dioxane as the solvent and triethylamine as a base.

The catalytic cycle proceeds via oxidative addition of the boronic acid to rhodium, followed by transmetallation and reductive elimination to form the carbon-aryl bond. Substituting the boronic acid precursor with cyanide-containing analogs could directly yield the target nitrile. Table 1 summarizes key parameters for optimizing cross-coupling efficiency:

Table 1: Metal-Catalyzed Cross-Coupling Parameters

CatalystLigandSolventTemperature (°C)Yield (%)
Rh(NBD)₂BF₄(R)-BINAP1,4-Dioxane2385
Pd(OAc)₂PPh₃THF8072*

*Hypothetical data for palladium-based systems.

Transitioning from rhodium to palladium catalysts may reduce costs but requires higher temperatures (80–100°C) and longer reaction times. For instance, Suzuki-Miyaura couplings using Pd(PPh₃)₄ and 4-bromophenylboronic acid could theoretically form the aryl-nitrile bond, though cyanide compatibility remains a challenge.

Nucleophilic Substitution Strategies in Nitrile Formation

Nucleophilic substitution reactions excel in introducing the nitrile group at tertiary carbon centers. A two-step approach from the patent literature involves (1) methoxylation of 4-(2-methacrylic)-1,2-dihydroxybenzene with methyl sulfate and sodium hydroxide, followed by (2) cyanation using sodium cyanide (NaCN) under triethylamine catalysis. The final step replaces a bromine atom with a cyanide group via an SN2 mechanism, achieving 90% yield at 60–100°C in toluene.

Critical factors include solvent polarity and base strength. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyanide displacement by stabilizing transition states, while phase-transfer catalysts (e.g., PEG-400) enhance interfacial reactivity in biphasic systems. For example, alkylation of 4,4-dimethoxybutanenitrile with methyl iodide in tetrahydrofuran (THF) at -78°C, mediated by lithium diisopropylamide (LDA), installs the methyl branch with 87% efficiency.

Table 2: Nucleophilic Substitution Conditions

SubstrateNucleophileBase/CatalystSolventYield (%)
4-(1-Bromo-2-methylpropyl)-1,2-dimethoxybenzeneCN⁻TriethylamineToluene90
4,4-DimethoxybutanenitrileCH₃ILDATHF/Hexane87

Electrochemical Synthesis Protocols

Electrochemical methods offer a sustainable alternative by leveraging electron transfer to drive nitrile formation. While not explicitly detailed in the provided sources, analogous systems suggest two pathways:

  • Anodic Oxidation: Generating cyanide ions (CN⁻) from acetonitrile or potassium cyanide at the anode, followed by nucleophilic attack on a brominated precursor.
  • Cathodic Reduction: Reducing imines or oximes to nitriles in the presence of a proton donor.

For instance, constant-current electrolysis (10 mA/cm²) of 4-bromophenylacetone oxime in acetonitrile/water could yield the target nitrile at 25°C, avoiding stoichiometric reagents. However, scalability and electrode fouling remain challenges.

Continuous Flow Reactor Optimization for Scalable Production

Transitioning batch processes to continuous flow systems enhances reproducibility and safety, particularly for exothermic reactions. The radical addition of HBr to 1,2-dimethoxy-4'-(2-methylpropenyl)benzene, typically conducted at 60–100°C in hexane, benefits from flow reactors’ superior heat dissipation. Microfluidic channels (0.5–1.0 mm diameter) enable rapid mixing, reducing side reactions like polymerization.

Similarly, LDA-mediated alkylations, which require cryogenic conditions (-78°C), achieve precise temperature control in flow via jacketed cooling loops. A hypothetical setup for the cyanation step could integrate:

  • Module 1: Methoxylation in a packed-bed reactor with immobilized NaOH.
  • Module 2: Isomerization using KOH/PEG-400 in a coiled tube reactor.
  • Module 3: Cyanation with NaCN in a segmented flow system.

Table 3: Batch vs. Flow Performance Metrics

ParameterBatch (Yield %)Flow (Yield %)
Cyanation9093*
Alkylation8791*
Reaction Time (h)82

*Projected improvements based on analogous systems.

XLogP3

3.4

Dates

Modify: 2023-08-19

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